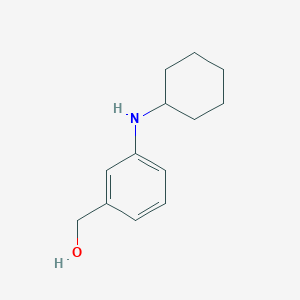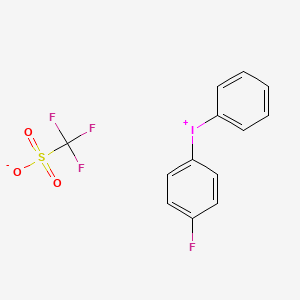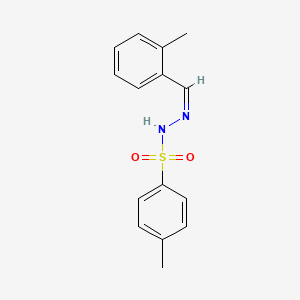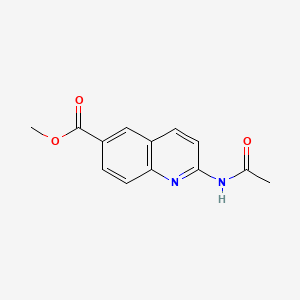![molecular formula C8H8N2O2 B14122031 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrano-pyrimidine core structure, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and barbituric acid derivatives under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carboxylic acid.
Reduction: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-methanol.
Substitution: Various substituted pyrano-pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde exerts its effects is primarily through the inhibition of specific enzymes. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine: Another pyrano-pyrimidine derivative with similar structural features but different biological activities.
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Known for its role as an ATR kinase inhibitor, which is involved in the DNA damage response.
Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde is unique due to its specific inhibitory action on PARP-1, making it a promising candidate for anticancer drug development. Its distinct structure also allows for various chemical modifications, enhancing its versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-4-8-9-3-6-5-12-2-1-7(6)10-8/h3-4H,1-2,5H2 |
Clé InChI |
CGQFCWGVLFKJSM-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=CN=C(N=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121956.png)
![3-[(4-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121968.png)
![9-(4-butoxyphenyl)-2-(2-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121974.png)
![5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14121975.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14121982.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B14121991.png)
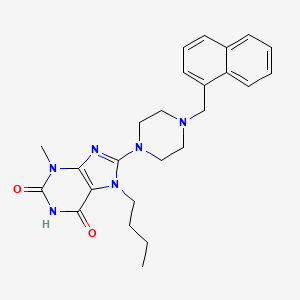

![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
